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Compound of Interest

Compound Name: Dixylyl disulphide

Cat. No.: B084682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dixylyl disulfide, also

known as bis(2,4-dimethylphenyl) disulfide, in organic synthesis. The protocols detailed below

focus on its application as a sulfur source in the formation of carbon-sulfur bonds, a critical

transformation in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction
Dixylyl disulfide is an organosulfur compound that serves as a stable and effective reagent for

introducing the 2,4-dimethylphenylthio moiety into organic molecules. Its primary application

lies in the synthesis of diaryl sulfides, which are key structural motifs in a variety of therapeutic

agents. One of the most notable applications of dixylyl disulfide is in the synthetic pathway

towards vortioxetine, a multimodal antidepressant. This document outlines the protocols for the

synthesis of a key vortioxetine intermediate using dixylyl disulfide and subsequent reaction

steps.

Data Presentation
Table 1: Key Reactants and Products in the Synthesis of Vortioxetine Intermediate
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Compound Name Molecular Formula
Molecular Weight (
g/mol )

Role in Synthesis

Dixylyl Disulfide C₁₆H₁₈S₂ 274.45

2,4-

Dimethylphenylthio

group donor

2-Iodoaniline C₆H₆IN 219.03
Aryl halide substrate

for C-S coupling

2-((2,4-

Dimethylphenyl)thio)a

niline

C₁₄H₁₅NS 229.34
Key intermediate for

vortioxetine synthesis

bis(2-

Chloroethyl)amine

hydrochloride

C₄H₁₀Cl₂N·HCl 178.50

Reagent for

piperazine ring

formation

Vortioxetine C₁₈H₂₂N₂S 298.45

Final active

pharmaceutical

ingredient (API)

Experimental Protocols
Application 1: Synthesis of 2-((2,4-
Dimethylphenyl)thio)aniline - A Key Vortioxetine
Intermediate
This protocol describes the synthesis of 2-((2,4-dimethylphenyl)thio)aniline via a transition

metal-catalyzed cross-coupling reaction between dixylyl disulfide and 2-iodoaniline. This

reaction is a critical step in the synthesis of the antidepressant vortioxetine.

Reaction Scheme:

Materials:

Dixylyl disulfide (bis(2,4-dimethylphenyl) disulfide)

2-Iodoaniline
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Palladium(II) acetate (Pd(OAc)₂) or Copper(I) iodide (CuI)

Xantphos or other suitable phosphine ligand

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

Toluene or Dimethylformamide (DMF)

Standard laboratory glassware for inert atmosphere reactions

Magnetic stirrer and heating mantle

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Reaction Setup: To an oven-dried Schlenk flask, add dixylyl disulfide (1.0 equiv.), 2-

iodoaniline (2.2 equiv.), palladium(II) acetate (0.05 equiv.), and Xantphos (0.1 equiv.).

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

Repeat this cycle three times.

Solvent and Base Addition: Under the inert atmosphere, add anhydrous toluene (or DMF)

and potassium carbonate (2.5 equiv.).

Reaction: Stir the reaction mixture at 110 °C for 12-24 hours, or until TLC or GC-MS analysis

indicates complete consumption of the starting materials.

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter

through a pad of celite to remove the catalyst and inorganic salts.

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous

sodium sulfate.

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product

by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-((2,4-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dimethylphenyl)thio)aniline.

Application 2: Synthesis of Vortioxetine from 2-((2,4-
Dimethylphenyl)thio)aniline
This protocol details the formation of the piperazine ring to yield vortioxetine from the key

intermediate synthesized in the previous step.[1][2][3]

Reaction Scheme:

Materials:

2-((2,4-Dimethylphenyl)thio)aniline

bis(2-Chloroethyl)amine hydrochloride

Diethylene glycol dimethyl ether (diglyme) or N-methyl-2-pyrrolidone (NMP)

Standard laboratory glassware

Magnetic stirrer and heating mantle

Procedure:

Reaction Setup: In a round-bottom flask, combine 2-((2,4-dimethylphenyl)thio)aniline (1.0

equiv.) and bis(2-chloroethyl)amine hydrochloride (1.0 equiv.).[1][2][3]

Solvent Addition: Add diethylene glycol dimethyl ether (diglyme) or N-methyl-2-pyrrolidone

(NMP) as the solvent.[1][2][3]

Reaction: Heat the reaction mixture to 130-140 °C and stir for 24-72 hours.[1][2][3] The

progress of the reaction can be monitored by TLC or LC-MS.

Work-up: After completion, cool the reaction mixture to room temperature. Add water to

precipitate the product.

Isolation: Filter the solid, wash with water, and then with a small amount of a suitable organic

solvent (e.g., acetone or isopropanol) to remove impurities.
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Purification: The crude vortioxetine can be further purified by recrystallization or conversion

to its hydrobromide salt.[1][2][3]

Visualizations
Logical Workflow for Vortioxetine Synthesis

Step 1: C-S Bond Formation

Step 2: Piperazine Ring Formation
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Caption: Workflow for the synthesis of Vortioxetine using Dixylyl Disulfide.

General Signaling Pathway for C-S Cross-Coupling
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Caption: Catalytic cycle for Palladium-catalyzed C-S cross-coupling with a disulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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